molecular formula C12H8N2OSe B1222384 RP-61605 CAS No. 89780-24-5

RP-61605

Cat. No.: B1222384
CAS No.: 89780-24-5
M. Wt: 275.2 g/mol
InChI Key: USKVYNKDRAWQBW-UHFFFAOYSA-N
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Description

RP-61605 is an investigational compound categorized under anti-inflammatory agents, as indicated by its classification in the Derwent Drug File Thesaurus under the therapeutic heading "ANTIINFLAMMATORIES" . Anti-inflammatory compounds typically target pathways such as cyclooxygenase (COX), cytokine signaling (e.g., TNF-α, IL-6), or immune cell activation. However, specific molecular targets or mechanisms of action for this compound remain uncharacterized in the provided sources.

Properties

CAS No.

89780-24-5

Molecular Formula

C12H8N2OSe

Molecular Weight

275.2 g/mol

IUPAC Name

2-pyridin-3-yl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C12H8N2OSe/c15-12-10-5-1-2-6-11(10)16-14(12)9-4-3-7-13-8-9/h1-8H

InChI Key

USKVYNKDRAWQBW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3

Other CAS No.

89780-24-5

Synonyms

NAT 06-123
NAT-06-123
RP 61605
RP-61605
RP61605

Origin of Product

United States

Preparation Methods

The synthesis of RP-61605 involves several steps, typically starting with the preparation of the core benzisoselenazol-3(2H)-one structure. This is followed by the introduction of the pyridinyl group at the 2-position. The reaction conditions often involve the use of selenium reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

RP-61605 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different selenium-containing compounds.

    Reduction: Reduction reactions can convert it into simpler selenium derivatives.

    Substitution: The pyridinyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

RP-61605 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of RP-61605 involves its interaction with molecular targets in biological systems. It can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. The pathways involved include the modulation of redox-sensitive signaling pathways and the regulation of gene expression related to oxidative stress responses .

Comparison with Similar Compounds

RP-63600: A Structural and Functional Analog

RP-63600 is another compound listed under "ANTIINFLAMMATORIES" in the same Derwent classification system as RP-61605 . Both compounds are designated as trial preparations, implying parallel developmental trajectories. Key points of comparison include:

Parameter This compound RP-63600
Therapeutic Class Anti-inflammatory Anti-inflammatory
Developmental Stage Trial preparation (preclinical/clinical) Trial preparation (preclinical/clinical)
Reported Targets Not specified Not specified

Structural Comparison: No structural data (e.g., molecular formula, functional groups) are provided in the evidence. Both compounds are likely small molecules, given their classification alongside known anti-inflammatories like cromolyn sodium and triamcinolone acetonide .

Functional Comparison: Without mechanistic data, both compounds are presumed to modulate inflammatory pathways. However, their efficacy, selectivity, and safety profiles cannot be directly compared due to insufficient evidence.

Benchmarking Against Established Anti-Inflammatories

Table 2: Functional Comparison with Marketed Drugs
Compound Class Mechanism Stage
This compound Investigational Unknown Trial preparation
Triamcinolone Acetonide Corticosteroid Glucocorticoid receptor agonist Approved
Cromolyn Sodium Mast cell stabilizer Inhibits mast cell degranulation Approved

Key Observations :

  • This compound lacks the well-defined mechanisms of established drugs like triamcinolone (immunosuppression) or cromolyn sodium (mast cell stabilization).
  • Its developmental status distinguishes it from approved agents, necessitating further preclinical validation.

Recommendations for Future Research :

  • Conduct in vitro and in vivo studies to identify mechanisms of action.
  • Compare this compound with RP-63600 in head-to-head preclinical trials.
  • Publish detailed characterization data, adhering to guidelines for experimental reproducibility (e.g., HPLC purity, synthesis protocols) .

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